2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C13H7ClF3NO and a molecular weight of 285.65 g/mol . It is characterized by the presence of a pyridine ring substituted with a chloro group and a trifluoromethylbenzoyl group. This compound is known for its chemical stability and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethylbenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxidized products.
Scientific Research Applications
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a tool for probing enzyme activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound lacks the benzoyl group and has different chemical properties and applications.
4-Chloro-2-(trifluoromethyl)pyridine: The position of the chloro and trifluoromethyl groups is different, leading to variations in reactivity and use.
2-Chloro-5-(4-fluorobenzoyl)pyridine: The substitution of the trifluoromethyl group with a fluorine atom results in different chemical behavior and applications.
Biological Activity
2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group and a 4-trifluoromethylbenzoyl moiety. The presence of these functional groups contributes to its biological activity, particularly in agricultural applications as a herbicide and insecticide.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit potent herbicidal properties. For instance, studies have shown that derivatives of trifluoromethylpyridine can effectively inhibit the growth of various weed species while demonstrating selectivity towards crops like wheat .
Table 1: Herbicidal Activity of Trifluoromethylpyridine Derivatives
Compound Name | Target Weeds | Selectivity | Reference |
---|---|---|---|
Pyroxsulam | Key weeds in cereal crops | High | |
Flonicamid | Aphids | Moderate | |
This compound | Various weeds | High |
Insecticidal Activity
The compound also shows promise as an insecticide. Initial screenings have indicated that it can modulate chordotonal organs in insects, which is crucial for their sensory perception. This mechanism is classified under Group 29 by the Insecticide Resistance Action Committee (IRAC) .
Case Study 1: Efficacy Against Specific Weeds
In a controlled study, this compound was applied to fields infested with resistant weed species. The results demonstrated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a viable herbicide alternative in integrated pest management strategies.
Case Study 2: Safety Profile Assessment
A safety profile assessment was conducted to evaluate the toxicity of the compound on non-target organisms. The study revealed that while effective against target pests, the compound exhibited low toxicity levels towards beneficial insects, indicating its suitability for environmentally responsible agricultural practices.
Synthesis Methods
The synthesis of this compound typically involves several steps, including chlorination and acylation processes. Notably, the chlorination of 3-trifluoromethylpyridine followed by acylation with benzoyl chloride has been reported as an efficient method for producing this compound .
Table 2: Synthesis Route Overview
Step | Reaction Type | Conditions |
---|---|---|
Chlorination | Electrophilic substitution | Chlorine gas, high temperature |
Acylation | Nucleophilic substitution | Benzoyl chloride, base catalyst |
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-3-9(7-18-11)12(19)8-1-4-10(5-2-8)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORTVOKOCCHFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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